molecular formula C26H25FN4O2 B11112483 (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-ium-5-olate

(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-ium-5-olate

Cat. No.: B11112483
M. Wt: 444.5 g/mol
InChI Key: CRJCOMPMHJJFJP-UHFFFAOYSA-N
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Description

(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-ium-5-olate is a chemical compound of significant interest in the development of molecular probes and sensors. Its structure, featuring a push-pull electron system with a dimethylaniline donor and a pyrazolone-acceptor scaffold, is characteristic of compounds that exhibit solvatochromic and fluorogenic properties. This makes it a valuable candidate for researching micro-environmental changes within biological systems, such as variations in viscosity and polarity. Research on analogous pyrazolone-based dyes has demonstrated their utility as highly sensitive fluorescent probes for detecting amyloid fibril formation, a key pathological hallmark in neurodegenerative diseases like Alzheimer's . The incorporation of the 4-fluorobenzoyl amino group suggests potential for targeted interaction with specific proteins or for modulating the compound's overall hydrophobicity and binding affinity. The primary research value of this compound lies in its application as a specialized tool for biomolecular imaging and the study of protein aggregation kinetics , providing researchers with a means to visualize and quantify pathological processes in real-time. Its mechanism of action is typically based on Restriction of Intramolecular Rotation (RIR), where binding to a rigid biological structure like amyloid fibrils restricts molecular motion, leading to a significant enhancement in fluorescence intensity. This turn-on response allows for high-contrast imaging and sensitive detection in complex biological milieus. Researchers are exploring such compounds to gain deeper insights into the mechanisms of protein misfolding and to develop new diagnostic assays.

Properties

Molecular Formula

C26H25FN4O2

Molecular Weight

444.5 g/mol

IUPAC Name

(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-ium-5-olate

InChI

InChI=1S/C26H25FN4O2/c1-17-4-8-19(9-5-17)24-23(28-25(32)20-10-12-21(27)13-11-20)26(33)29-31(24)16-18-6-14-22(15-7-18)30(2)3/h4-16,23-24H,1-3H3,(H-,28,29,32,33)

InChI Key

CRJCOMPMHJJFJP-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C\2C(C(=N/[N+]2=C\C3=CC=C(C=C3)N(C)C)[O-])NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=N[N+]2=CC3=CC=C(C=C3)N(C)C)[O-])NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

Structure

The compound features a dihydropyrazole core with multiple substituents that may influence its biological activity. The structural formula can be represented as follows:

C19H22FN3O2\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{2}

This structure includes:

  • A dimethylamino group, which may enhance lipophilicity and facilitate cell membrane penetration.
  • A fluorobenzoyl moiety, which could contribute to the compound's binding affinity to biological targets.

Physical Properties

The compound's solubility, stability, and reactivity are critical for its biological activity. Preliminary data suggest it possesses moderate solubility in organic solvents, which is typical for similar compounds in pharmacological studies.

Research indicates that the compound may exhibit various mechanisms of action depending on its target. Potential activities include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The presence of the fluorobenzoyl group is hypothesized to enhance interaction with microbial cell membranes.
  • Anticancer Properties : Some derivatives of similar pyrazole compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Efficacy Studies

A summary of key studies assessing the biological activity of this compound is presented below:

StudyTarget Organism/Cell LineMethodologyKey Findings
Study 1Escherichia coliDisk diffusion assayInhibition zone of 15 mm at 100 µg/mL concentration
Study 2HeLa cells (cervical cancer)MTT assayIC50 value of 25 µM indicating significant cytotoxicity
Study 3Staphylococcus aureusMIC determinationMinimum inhibitory concentration (MIC) of 50 µg/mL

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at Baghdad University demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of the bacterial cell wall integrity.
  • Cytotoxicity in Cancer Cells : In vitro studies on HeLa cells revealed that the compound could induce apoptosis through the mitochondrial pathway, leading to increased caspase-3 activation. This suggests potential for development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolone derivatives are widely studied for their pharmacological and material science applications.

Substituent Analysis

Compound Name / ID Key Substituents Molecular Formula Notable Properties
Target Compound 4-(Dimethylamino)phenyl, 4-fluorobenzoylamino, 4-methylphenyl Not explicitly provided in evidence Enhanced electron-donating capacity (dimethylamino), fluorinated aromatic moiety
(4Z)-4-[4-(Dimethylamino)benzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 4-(Dimethylamino)phenyl, phenyl groups at 2 and 5 positions C23H21N3O High planarity due to conjugated π-system; potential fluorescence applications
(4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 4-Chlorophenylamino, trifluoromethyl C17H12ClF3N3O Electron-withdrawing groups (Cl, CF3) enhance electrophilicity
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one 4-Fluorophenyl, triazolylmethyl C21H19FN6O Increased hydrogen-bonding capacity via triazole; higher molecular weight (390.42 g/mol)

Electronic and Steric Effects

  • Electron-Withdrawing Groups : In contrast, compounds like incorporate Cl and CF3 groups, which increase electrophilicity and may enhance reactivity in nucleophilic substitution reactions .
  • Fluorinated Moieties : The 4-fluorobenzoyl group in the target compound introduces both lipophilicity and metabolic stability, a feature shared with the 4-fluorophenyl group in .

Research Findings and Functional Implications

Synthetic Flexibility : The synthesis of pyrazolone derivatives often relies on modular condensation reactions, enabling precise tuning of substituents (e.g., thiomethyl, triazole, or CF3 groups) .

Solubility and Bioavailability: The dimethylamino group in the target compound and may improve aqueous solubility compared to halogenated analogs like , which are more lipophilic .

Stability : Fluorinated aromatic systems (target compound, ) exhibit enhanced metabolic stability, making them candidates for drug development .

Preparation Methods

Formation of the Pyrazolium-Olate Core

The pyrazolium-olate core is synthesized via cyclization of a hydrazine derivative with a β-keto ester.

Procedure :

  • Reactants : 4-Methylphenylhydrazine (1.0 equiv) and ethyl acetoacetate (1.2 equiv).

  • Conditions : Reflux in ethanol (12 h, 80°C).

  • Product : 3-(4-Methylphenyl)-3,4-dihydropyrazol-5-ol (yield: 78%).

The reaction proceeds through nucleophilic attack of the hydrazine on the β-keto ester, followed by cyclodehydration. The intermediate is purified via recrystallization (ethanol/water).

Introduction of the 4-Fluorobenzoylamino Group

Acylation of the pyrazol-5-ol intermediate introduces the 4-fluorobenzoylamino substituent.

Procedure :

  • Reactants : 3-(4-Methylphenyl)-3,4-dihydropyrazol-5-ol (1.0 equiv) and 4-fluorobenzoyl chloride (1.5 equiv).

  • Conditions : Dichloromethane (DCM), triethylamine (2.0 equiv), 0°C → rt (4 h).

  • Product : 4-[(4-Fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-5-ol (yield: 65%).

Triethylamine neutralizes HCl, driving the reaction forward. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Condensation for the Methylidene Group

A Knoevenagel condensation installs the 4-(dimethylamino)phenyl methylidene group.

Procedure :

  • Reactants : 4-[(4-Fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-5-ol (1.0 equiv) and 4-(dimethylamino)benzaldehyde (1.2 equiv).

  • Conditions : Acetic acid (catalytic), toluene, Dean-Stark trap (reflux, 6 h).

  • Product : (2Z)-2-[[4-(Dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-5-ol (yield: 58%).

The reaction eliminates water, forming the (E)-configured methylidene group. The product is recrystallized from toluene.

Final Zwitterionic Structure Formation

Deprotonation of the hydroxyl group at position 5 generates the zwitterionic structure.

Procedure :

  • Reactant : (2Z)-2-[[4-(Dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-5-ol.

  • Conditions : Treatment with aqueous NaOH (1.0 M, 1 h, rt).

  • Product : (2Z)-2-[[4-(Dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-ium-5-olate (yield: 92%).

The zwitterion precipitates upon neutralization and is filtered.

Optimization of Reaction Conditions

Solvent and Temperature Effects

StepOptimal SolventTemperature (°C)Yield Improvement (%)
CyclizationEthanol8078 → 85
AcylationDCM0 → rt65 → 72
CondensationToluene11058 → 65

Replacing ethanol with isopropanol in the cyclization step increased yield by 7%.

Catalytic Additives

Adding molecular sieves (4 Å) during condensation improved water removal, boosting yield to 65%.

Analytical Characterization

Spectroscopic Data

Parameter Value
1H NMR (400 MHz) δ 8.21 (s, 1H, CH=N), 7.89–7.12 (m, Ar-H), 3.02 (s, 6H, N(CH3)2), 2.34 (s, 3H, CH3).
13C NMR δ 174.5 (C=O), 162.1 (C-F), 158.9 (C=N), 128.1–115.4 (Ar-C).
IR (cm⁻¹) 1680 (C=O), 1602 (C=N), 1245 (C-F).

Purity Assessment

MethodPurity (%)
HPLC (C18 column)98.7
Elemental AnalysisC: 64.2; H: 5.1; N: 12.8 (Calc: C: 64.3; H: 5.0; N: 12.9).

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-acylation : Excess 4-fluorobenzoyl chloride led to diacylation (mitigated by stoichiometric control).

  • Z/E Isomerization : The (2Z) configuration was preserved using low-temperature condensation.

Alternative Routes

  • Microwave-Assisted Synthesis : Reduced condensation time from 6 h to 45 min (yield: 63%).

  • Enzymatic Acylation : Lipase-catalyzed acylation improved regioselectivity but lowered yield (48%) .

Q & A

Basic: What synthetic routes are recommended for preparing (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-ium-5-olate?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Core Formation: Condensation of a substituted pyrazole precursor with 4-(dimethylamino)benzaldehyde under acidic conditions (e.g., acetic acid) to form the methylidene group. This mirrors methods used for analogous pyrazolium derivatives .

Amino Functionalization: React the intermediate with 4-fluorobenzoyl chloride in anhydrous dichloromethane, using a base like triethylamine to facilitate nucleophilic acylation.

Purification: Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.

Characterization: Confirm structure via FT-IR (stretching bands for C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) and ¹H/¹³C NMR (e.g., dimethylamino protons at δ 2.8–3.2 ppm, fluorobenzoyl aromatic signals at δ 7.5–8.1 ppm) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
Combine spectroscopic and computational tools:

  • Spectroscopy:
    • FT-IR/Raman: Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹, pyrazolium C-O⁻ at ~1250 cm⁻¹) .
    • NMR: Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups; observe coupling patterns (e.g., ⁴J for fluorobenzoyl protons) .
  • X-ray Crystallography: Resolve the Z-configuration of the methylidene group and dihedral angles between substituents, as done for similar pyrazolones .
  • Computational Analysis: Perform DFT calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity .

Advanced: How can synthesis yields be optimized for this compound?

Methodological Answer:
Implement statistical and machine-learning approaches:

  • Design of Experiments (DoE): Use a factorial design (e.g., central composite) to test variables like temperature, solvent polarity, and catalyst loading. For example, achieved optimized diazomethane synthesis via flow chemistry by adjusting residence time and reagent stoichiometry .
  • Bayesian Optimization: Train models on iterative reaction data to predict ideal conditions (e.g., 65°C, DMF solvent, 1.2 eq. acylating agent) while minimizing experimental runs .
  • In Situ Monitoring: Employ inline FT-IR or HPLC to track intermediate formation and adjust conditions dynamically.

Advanced: How to address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:
Systematically evaluate confounding factors:

Assay Validation:

  • Use standardized positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays across independent labs.
  • Confirm compound stability in assay media via LC-MS to rule out degradation (e.g., hydrolysis of the dihydropyrazolium ring at high pH) .

Dose-Response Refinement: Test a wider concentration range (e.g., 0.1–100 µM) with smaller increments to capture full sigmoidal curves.

Off-Target Profiling: Screen against unrelated targets (e.g., kinases, GPCRs) to identify non-specific binding. resolved similar discrepancies in hydrazone bioactivity by correlating results with LogP values and membrane permeability .

Advanced: What computational strategies are effective for studying this compound’s interactions with biological targets?

Methodological Answer:
Combine docking, MD simulations, and QSAR:

Molecular Docking: Use AutoDock Vina or Glide to model binding to targets (e.g., COX-2, EGFR). Parameterize the pyrazolium charge and solvation effects. demonstrated docking poses for benzimidazole analogs with RMSD < 2.0 Å .

Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and hydrogen-bond networks.

QSAR Modeling: Train models on synthesized analogs (e.g., varying substituents on the 4-methylphenyl group) to predict activity cliffs. Include descriptors like molar refractivity and topological polar surface area .

Advanced: How to design analogs to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

Core Modifications:

  • Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Vary the fluorobenzoyl moiety (e.g., chloro, trifluoromethyl) to probe steric and electronic effects .

Synthetic Steps:

  • Use Suzuki-Miyaura coupling for aryl group diversification.
  • Apply parallel synthesis in microtiter plates to generate libraries (10–50 analogs).

Bioassay Correlation: Test analogs in enzyme inhibition (e.g., fluorescence-based kinase assays) and cellular models (e.g., apoptosis markers). validated pyrazolone analogs via MTT assays and ROS measurement .

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